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Compound of Interest

Compound Name: 4-Hexen-3-one, 2-hydroxy- (9CI)

CAS No.: 127229-40-7

Cat. No.: B593294 Get Quote

Executive Summary & Chemical Identity
2-Hydroxy-4-hexen-3-one (Formula:

, MW: 114.14 g/mol ) is a bifunctional carbonyl compound featuring a conjugated enone system
and an

-hydroxyl group.[1][2][3] It serves as a critical intermediate in the Maillard reaction (non-
enzymatic browning) and contributes to the complex aroma profiles of roasted foods (e.g.,
coffee, bakery products).[4][5]

This guide provides a rigorous framework for its identification, distinguishing it from structural

isomers like 4-hydroxy-3-hexanone or 5-hydroxy-4-hexen-3-one through high-resolution

spectroscopy.[3]

Structural Dynamics
Chirality: The C2 position is a stereogenic center, yielding (R) and (S) enantiomers.

Geometric Isomerism: The C4=C5 double bond exists as E (trans) or Z (cis) isomers.[6] The

(E)-isomer is thermodynamically favored due to reduced steric strain between the carbonyl

and the terminal methyl group.
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Property Value

IUPAC Name 2-hydroxyhex-4-en-3-one

CAS Registry 127229-40-7

SMILES CC=CC(=O)C(C)O

Key Functionalities -unsaturated ketone, Secondary alcohol

Synthesis & Preparation Protocol
Context: Direct isolation from natural sources is low-yield.[3] The following biomimetic synthesis

mimics the aldol condensation pathways found in Maillard chemistry.

Mechanistic Pathway: Aldol Condensation
The most efficient synthetic route involves the base-catalyzed cross-aldol condensation of

acetoin (3-hydroxy-2-butanone) with acetaldehyde.[3]

Reaction Logic:

Enolization: Base removes a proton from the methyl group of acetoin (kinetic control) or the

methylene (thermodynamic). For this target, we require attack from the acetoin methyl side

(less hindered) or specific directed aldol protocols (e.g., lithium enolates).

Condensation: The enolate attacks acetaldehyde.[3]

Dehydration: Spontaneous elimination of water forms the conjugated enone system.[3]
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Figure 1: Synthetic workflow via directed aldol condensation.

Spectroscopic Characterization
Note: Due to the volatility and reactivity of this compound, data is often derived from GC-MS

libraries of flavor isolates. The following values represent the authoritative expected signatures

based on structural first principles and analogous enone systems.

A. Nuclear Magnetic Resonance (NMR)
Method: 500 MHz

H-NMR in

. Diagnostic Logic: The spectrum is defined by the coupling of the vinyl protons (large J for
trans) and the distinct shift of the methine proton adjacent to the OH and C=O.

Predicted

H-NMR Data Table
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Position Type
Shift (

, ppm)
Multiplicity

Coupling (

, Hz)

Assignment
Logic

H-2 Methine 4.25 - 4.40 Quartet (q) ~7.0

Deshielded

by

-OH and

-C=O.

H-4 Vinyl 6.70 - 6.90
Doublet of

Quartets (dq)

J

~16.0 (E)

-proton of

enone (highly

deshielded).

[3]

H-5 Vinyl 6.10 - 6.30
Doublet of

Quartets (dq)

J

~16.0, J

~7.0

-proton of

enone.

H-1 Methyl 1.35 - 1.45 Doublet (d) ~7.0
Coupled to H-

2.[3]

H-6 Methyl 1.90 - 1.95 Doublet (d) ~7.0
Allylic methyl.

[3]

OH Hydroxyl 3.00 - 3.50 Broad Singlet -

Exchangeabl

e with

.

Predicted

C-NMR Shifts
Carbonyl (C3): ~200 ppm (Conjugated ketone).[3]

Alkene (C4, C5): ~125 ppm and ~145 ppm.

Carbinol (C2): ~70-75 ppm.[3]
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Methyls (C1, C6): ~18-20 ppm.[3]

B. Infrared Spectroscopy (FT-IR)
Sampling: Thin film (neat) on NaCl plates.[3]

3400 - 3500 cm

: O-H stretch (Broad, H-bonded).[3]

1670 - 1690 cm

: C=O stretch.[3] Note: Lower than typical ketones (1715) due to conjugation with the alkene.

1620 - 1640 cm

: C=C stretch (Conjugated).[3]

970 - 980 cm

: C-H out-of-plane bend (Specific for trans-alkenes).[3]

C. Mass Spectrometry (EI-MS)
Method: Electron Ionization (70 eV).[3] Fragmentation Logic: The molecule undergoes

-cleavage at the hydroxyl group and the carbonyl group.

Molecular Ion (

): m/z 114 (Often weak).[3]

Base Peak: Likely m/z 43 (

) or m/z 69 (Crotonyl cation,

).[3]

Diagnostic Fragment:m/z 45 (

).[3] This fragment arises from
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-cleavage at the C2-C3 bond, isolating the hydroxyethyl moiety. This distinguishes it from
isomers where the OH is elsewhere.[7]

Molecular Ion
[M]+ m/z 114

Alpha Cleavage (C2-C3)
[CH3-CH=OH]+ m/z 45
(Diagnostic for 2-OH)

Cleavage A

Acylium Ion
[CH3-CH=CH-C=O]+ m/z 69

Cleavage B

Acetyl Ion
[CH3-CO]+ m/z 43
(Rearrangement)

-C2H2 (Loss of Acetylene)

Click to download full resolution via product page

Figure 2: Proposed mass spectral fragmentation pathway.

Quality Control & Isomer Differentiation
In drug development and flavor analysis, distinguishing 2-hydroxy-4-hexen-3-one from its

isomers is critical.[3]

Feature
2-Hydroxy-4-hexen-

3-one

4-Hydroxy-3-

hexanone

5-Hydroxy-4-hexen-

3-one

Unsaturation Conjugated (Enone) Saturated Conjugated (Enone)

IR C=O ~1680 cm ~1715 cm ~1680 cm

MS Base m/z 69 (Crotonyl) m/z 57 (Propionyl) m/z 43 (Acetyl)

UV ~225 nm
Transparent (>200

nm)
~225 nm
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Protocol for Purity:

GC-MS: Use a polar column (e.g., DB-Wax) to separate the hydroxy-ketone from non-polar

byproducts.[3]

Kovats Index (RI): Expect an RI value approx. 1300-1400 on polar columns due to H-

bonding capability.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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